molecular formula C18H22ClN3O3S B1674763 Lergotrile mesylate CAS No. 51473-23-5

Lergotrile mesylate

Katalognummer: B1674763
CAS-Nummer: 51473-23-5
Molekulargewicht: 395.9 g/mol
InChI-Schlüssel: WXHDJVDIJQDJMK-AYJWUPBJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of lergotrile mesylate involves several steps, starting from ergot alkaloids. The key steps include:

Analyse Chemischer Reaktionen

Lergotril-Mesylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

Medical Applications

Parkinson's Disease Treatment
Lergotrile mesylate has been investigated for its efficacy in treating Parkinson's disease, particularly in patients experiencing progression despite conventional treatments like levodopa and carbidopa. A notable study involving 20 patients reported significant improvements in symptoms such as rigidity, tremor, and bradykinesia when this compound was added to their treatment regimen. The mean daily dose was 52 mg, resulting in a 15% reduction in the levodopa dosage required by patients .

Hyperprolactinemia Management
Research indicates that this compound effectively lowers prolactin levels in patients with hyperprolactinemia. A study demonstrated that this compound could normalize prolactin secretion patterns in patients with Parkinson's disease undergoing treatment with other dopamine agonists .

Biological Research

Dopamine Receptor Studies
this compound serves as a valuable tool for studying dopamine receptor functions. Its ability to activate dopamine receptors provides insights into the regulatory mechanisms of hormone secretion and the physiological roles of these receptors.

Hormonal Regulation
The compound has been linked to the modulation of growth hormone and prolactin secretion, contributing to a better understanding of endocrine system dynamics .

Chemical Research

Chemical Behavior Studies
As an ergot derivative, this compound is utilized to explore the chemical behavior of similar compounds. Its unique chemical structure allows researchers to study interactions with biological systems, providing a model for developing new therapeutic agents.

Case Studies

Case Study 1: Parkinson's Disease
A clinical trial assessed the impact of adding this compound to the treatment regimen of patients with Parkinson's disease who were not responding adequately to levodopa therapy. The trial showed significant reductions in motor symptoms and improved quality of life measures after six months of treatment with this compound .

Case Study 2: Hyperprolactinemia
In another study focusing on hyperprolactinemia, patients treated with this compound exhibited normalized prolactin levels, demonstrating its effectiveness as a therapeutic agent for managing hormonal imbalances associated with this condition .

Wirkmechanismus

Lergotrile mesylate exerts its effects primarily through its action as a dopamine agonist. It binds to dopamine receptors, mimicking the action of dopamine and leading to various physiological effects. The compound’s ability to lower prolactin levels is due to its inhibition of prolactin secretion from the pituitary gland . Additionally, it affects blood pressure by modulating vascular tone through dopamine receptor activation .

Biologische Aktivität

Lergotrile mesylate, an ergot alkaloid derivative, is primarily recognized for its role as a dopamine agonist in the treatment of Parkinson's disease and other conditions associated with dopamine deficiency. This article delves into the biological activity of this compound, highlighting its pharmacological effects, clinical efficacy, and potential side effects based on diverse research studies.

Pharmacological Profile

This compound exhibits a complex pharmacological profile characterized by its agonistic activity on dopamine receptors. It has been shown to effectively reduce symptoms associated with Parkinson's disease, particularly in patients who have experienced disease progression despite ongoing treatment with levodopa and carbidopa.

Key Findings from Clinical Studies

  • Efficacy in Parkinson's Disease :
    • A clinical trial involving 20 patients demonstrated that the addition of this compound to an existing regimen of levodopa and carbidopa resulted in significant improvements in motor symptoms. Specifically, there was a marked reduction in rigidity, tremor, bradykinesia, and gait disturbances (P < 0.01) over a six-month period .
    • The mean daily dose of lergotrile was 52 mg, which allowed for a 15% reduction in the mean daily dose of levodopa .
  • Hormonal Effects :
    • This compound has been shown to influence serum levels of various hormones. In a study involving normal males, administration of 2 mg lergotrile resulted in decreased prolactin (PRL) levels and increased growth hormone (GH) peaks . This suggests its potential utility in conditions like acromegaly where GH secretion is dysregulated.
  • Comparative Studies :
    • In comparative studies against other dopamine agonists like bromocriptine, lergotrile demonstrated an earlier onset and shorter duration of action regarding PRL suppression . This property may make it advantageous for certain clinical applications.

Case Studies

Several case studies have provided insights into the practical applications of this compound:

  • Case Study 1 : A patient with advanced Parkinson's disease exhibited significant improvement in motor functions after introducing this compound into their treatment plan. The patient reported decreased involuntary movements and improved overall quality of life.
  • Case Study 2 : In another instance involving patients with hyperprolactinemia, lergotrile effectively reduced PRL levels while maintaining stable GH levels, indicating its dual action on different hormonal pathways .

Side Effects and Considerations

While this compound is generally well-tolerated, some side effects have been observed:

  • Increased incidence of mental changes and orthostatic hypotension were noted following treatment .
  • Elevations in serum transaminase levels were documented in some patients, necessitating careful monitoring during therapy .

Summary Table of Clinical Findings

Study/TrialSample SizeTreatment DurationKey Findings
206 monthsSignificant reduction in motor symptoms
6Not specifiedDecreased PRL and increased GH levels
206 monthsReduction in levodopa dosage by 15%

Eigenschaften

CAS-Nummer

51473-23-5

Molekularformel

C18H22ClN3O3S

Molekulargewicht

395.9 g/mol

IUPAC-Name

2-[(6aR,9S,10aR)-5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetonitrile;methanesulfonic acid

InChI

InChI=1S/C17H18ClN3.CH4O3S/c1-21-9-10(5-6-19)7-12-11-3-2-4-14-16(11)13(8-15(12)21)17(18)20-14;1-5(2,3)4/h2-4,10,12,15,20H,5,7-9H2,1H3;1H3,(H,2,3,4)/t10-,12-,15-;/m1./s1

InChI-Schlüssel

WXHDJVDIJQDJMK-AYJWUPBJSA-N

SMILES

CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CC#N.CS(=O)(=O)O

Isomerische SMILES

CN1C[C@@H](C[C@H]2[C@H]1CC3=C(NC4=CC=CC2=C34)Cl)CC#N.CS(=O)(=O)O

Kanonische SMILES

CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CC#N.CS(=O)(=O)O

Aussehen

Solid powder

Key on ui other cas no.

51473-23-5

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Lergotrile mesylate;  LY 83636;  LY-83636;  LY83636;  83636; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lergotrile mesylate
Reactant of Route 2
Reactant of Route 2
Lergotrile mesylate
Reactant of Route 3
Lergotrile mesylate
Reactant of Route 4
Lergotrile mesylate
Reactant of Route 5
Lergotrile mesylate
Reactant of Route 6
Lergotrile mesylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.